molecular formula C7H13NO2 B8345352 Rel-(2S,5S)-5-methylpiperidine-2-carboxylic acid

Rel-(2S,5S)-5-methylpiperidine-2-carboxylic acid

Cat. No.: B8345352
M. Wt: 143.18 g/mol
InChI Key: JYWQLXDCNQQXGO-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(2S,5S)-5-methylpiperidine-2-carboxylic acid: is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its piperidine ring structure, which is a common motif in many biologically active molecules. The presence of the methyl group at the 5-position and the carboxylic acid group at the 2-position contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(2S,5S)-5-methylpiperidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available piperidine derivatives.

    Chiral Resolution: The chiral centers at the 2 and 5 positions are introduced through asymmetric synthesis or chiral resolution techniques.

    Functional Group Introduction: The methyl group is introduced at the 5-position using alkylation reactions, while the carboxylic acid group is introduced at the 2-position through carboxylation reactions.

Common reagents used in these steps include alkyl halides for methylation and carbon dioxide or carboxylating agents for introducing the carboxylic acid group. Reaction conditions typically involve the use of bases such as sodium hydride or potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing batch or continuous flow reactors to scale up the synthesis.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Rel-(2S,5S)-5-methylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Rel-(2S,5S)-5-methylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Rel-(2S,5S)-5-methylpiperidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Rel-(2S,5S)-5-methylpiperidine-2-carboxylic acid can be compared with other similar compounds, such as:

    Piperidine-2-carboxylic acid: Lacks the methyl group at the 5-position, resulting in different chemical properties and reactivity.

    5-methylpiperidine: Does not have the carboxylic acid group, affecting its solubility and biological activity.

    2,5-dimethylpiperidine: Contains an additional methyl group, which can influence its steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(2S,5S)-5-methylpiperidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-5-2-3-6(7(9)10)8-4-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1

InChI Key

JYWQLXDCNQQXGO-WDSKDSINSA-N

Isomeric SMILES

C[C@H]1CC[C@H](NC1)C(=O)O

Canonical SMILES

CC1CCC(NC1)C(=O)O

Origin of Product

United States

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